molecular formula C8H12O2 B097834 ethenyl cyclopentanecarboxylate CAS No. 16523-06-1

ethenyl cyclopentanecarboxylate

Cat. No.: B097834
CAS No.: 16523-06-1
M. Wt: 140.18 g/mol
InChI Key: HPJNZMNSEFSQMV-UHFFFAOYSA-N
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Description

Ethenyl cyclopentanecarboxylate is an ester derivative of cyclopentanecarboxylic acid featuring an ethenyl (vinyl) substituent on the cyclopentane ring. These compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their tunable reactivity and functional group diversity .

Properties

CAS No.

16523-06-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

ethenyl cyclopentanecarboxylate

InChI

InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h2,7H,1,3-6H2

InChI Key

HPJNZMNSEFSQMV-UHFFFAOYSA-N

SMILES

C=COC(=O)C1CCCC1

Canonical SMILES

C=COC(=O)C1CCCC1

Other CAS No.

16523-06-1

Synonyms

Cyclopentanecarboxylic acid vinyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: ethenyl cyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with vinyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of vinyl cyclopentanecarboxylate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: ethenyl cyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ethenyl cyclopentanecarboxylate has several applications in scientific research:

Mechanism of Action

ethenyl cyclopentanecarboxylate can be compared with other vinyl esters and vinyl sulfonates:

Uniqueness: The unique combination of the vinyl group and the cyclopentanecarboxylate moiety gives vinyl cyclopentanecarboxylate distinct reactivity and properties, making it valuable in specific synthetic and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Cyclopentanecarboxylate Esters

The following table compares ethenyl cyclopentanecarboxylate (inferred properties) with structurally related compounds, emphasizing substituent effects on physical, chemical, and application-related properties.

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Key Properties/Applications References
This compound Ethenyl (vinyl) C8H10O2 (inferred) ~138.16 (inferred) Likely liquid Potential for photoisomerization; applications in polymer chemistry or as a Michael acceptor.
Ethyl cyclopentanecarboxylate None (parent ester) C8H12O2 140.18 Liquid Standard ester solvent; intermediate in organic synthesis.
Ethyl 2-oxocyclopentanecarboxylate 2-oxo C8H12O3 156.18 Liquid Ketone functionality enables keto-enol tautomerism; used in heterocyclic synthesis.
Ethyl 1-cyanocyclopentanecarboxylate 1-cyano C9H13NO2 167.20 Not specified Nitrile group facilitates nucleophilic substitution or reduction reactions.
Methyl cyclopentanecarboxylate Methyl ester C7H12O2 128.17 Liquid Smaller ester group alters hydrolysis kinetics and lipophilicity.
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate 1-hydroxymethyl C9H16O3 172.22 Not specified Hydroxyl group enhances polarity; used as a synthetic building block.

Key Comparative Analysis

Substituent Effects on Reactivity: Ethenyl Group: The ethenyl moiety (C=C) may undergo photoisomerization under UV light, as seen in ethenyl-functionalized bipyridyl ligands . This property is absent in esters like ethyl 2-oxocyclopentanecarboxylate, where the 2-oxo group stabilizes enolate formation . Nitrile vs. Ester: Ethyl 1-cyanocyclopentanecarboxylate’s nitrile group enables reactions such as hydrolysis to carboxylic acids or reduction to amines, whereas the ethenyl group is more suited for addition or polymerization reactions .

Physical Properties: The presence of polar groups (e.g., hydroxymethyl in ) increases water solubility compared to nonpolar analogs like ethyl cyclopentanecarboxylate . Methyl esters (e.g., methyl cyclopentanecarboxylate) exhibit faster hydrolysis rates than ethyl esters due to reduced steric hindrance .

Synthetic Utility: Cyclopentanecarboxylates with protective groups (e.g., tert-butyldimethylsilyloxy in ) are used in multi-step syntheses to shield reactive sites during transformations . Ethyl 2-oxocyclopentanecarboxylate serves as a precursor for cyclopentane-fused heterocycles via enolate alkylation or condensation .

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